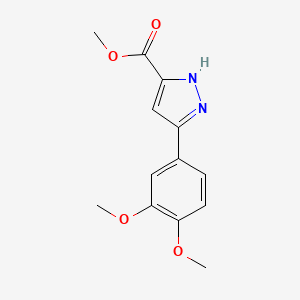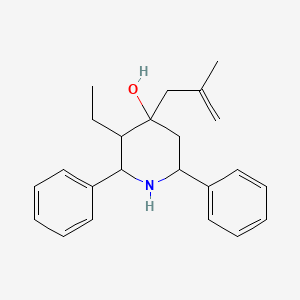![molecular formula C6H6ClN3S2 B14143717 (2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide CAS No. 6286-19-7](/img/structure/B14143717.png)
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of (2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide typically involves the condensation reaction of 5-chlorothiophene-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction can be represented as follows:
5-chlorothiophene-2-carbaldehyde+thiosemicarbazide→this compound
Analyse Des Réactions Chimiques
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the thiophene ring can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures.
Applications De Recherche Scientifique
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and material science.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cancer cell lines.
Industry: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of (2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide can be compared with other thiophene derivatives such as:
2-Aminothiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-carboxaldehyde: Used as an intermediate in organic synthesis.
5-Bromothiophene-2-carbaldehyde: Similar to the compound but with a bromine atom instead of chlorine, used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
6286-19-7 |
|---|---|
Formule moléculaire |
C6H6ClN3S2 |
Poids moléculaire |
219.7 g/mol |
Nom IUPAC |
[(E)-(5-chlorothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H6ClN3S2/c7-5-2-1-4(12-5)3-9-10-6(8)11/h1-3H,(H3,8,10,11)/b9-3+ |
Clé InChI |
HPZHOKAWTSGMBP-YCRREMRBSA-N |
SMILES isomérique |
C1=C(SC(=C1)Cl)/C=N/NC(=S)N |
SMILES canonique |
C1=C(SC(=C1)Cl)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)





![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)
![N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14143703.png)


![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
